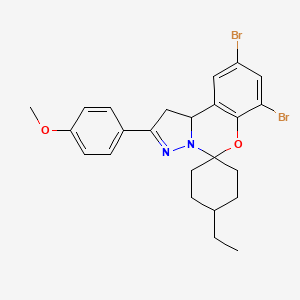![molecular formula C20H17ClFN3OS B12131414 (5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12131414.png)
(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: is a complex organic molecule with interesting structural features. Let’s break it down:
- The 5Z indicates the geometry of the double bond (Z = “zusammen,” meaning “together” in German).
- The 2-chlorobenzylidene group is attached to the thiazolone ring.
- The 2-fluorophenyl moiety is part of the piperazine ring.
- The 1,3-thiazol-4(5H)-one core contributes to the overall heterocyclic structure.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:
Hantzsch Thiazole Synthesis:
Industrial Production:
Industrial-scale production methods may involve modifications of the above route or alternative strategies. Optimization for yield, cost, and safety considerations would be crucial.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Oxidation: The thiazolone ring could be oxidized to a thiazole.
Reduction: Reduction of the double bond could yield the corresponding saturated derivative.
Substitution: The chlorobenzylidene group may undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and play key roles.
Major Products: These reactions lead to diverse products with altered functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Neuroscience: Investigated for its effects on neurotransmitter receptors.
Materials Science: Used in the design of novel materials due to its heterocyclic scaffold.
Industry: May find applications in agrochemicals or dyes.
Mecanismo De Acción
Targets: It likely interacts with specific protein targets (e.g., enzymes, receptors).
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparación Con Compuestos Similares
Similar Compounds: Other thiazolones, piperazines, and related heterocycles.
Uniqueness: Its specific combination of functional groups sets it apart.
Remember that research in this area is ongoing, and new findings may emerge
Propiedades
Fórmula molecular |
C20H17ClFN3OS |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H17ClFN3OS/c21-15-6-2-1-5-14(15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-8-4-3-7-16(17)22/h1-8,13H,9-12H2/b18-13- |
Clave InChI |
DEXKDAFIEBEQOJ-AQTBWJFISA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4Cl)/S3 |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4Cl)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131334.png)
![[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12131337.png)
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![2-amino-N-benzyl-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131342.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12131383.png)
![5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)

